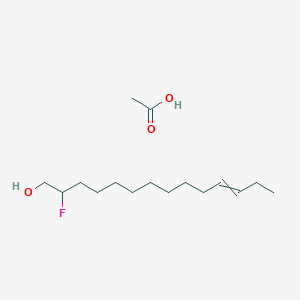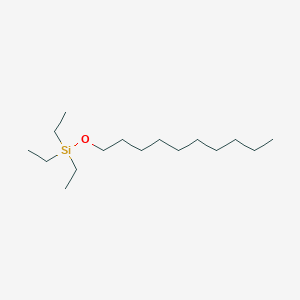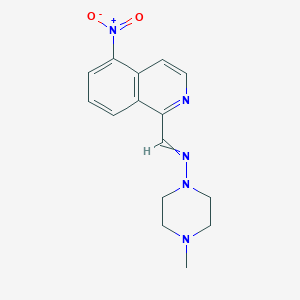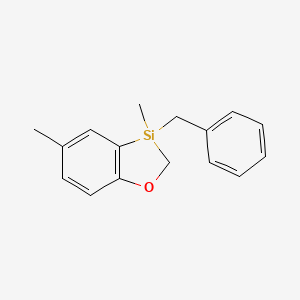![molecular formula C18H15N5O2 B14260317 9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]- CAS No. 154643-74-0](/img/structure/B14260317.png)
9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-: is a compound that combines the structural features of acridine and imidazole. Acridine is a nitrogen-containing heterocyclic compound known for its applications in dyes and pharmaceuticals, while imidazole is a five-membered ring containing two nitrogen atoms, often found in biologically active molecules. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]- typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Nitration of imidazole: The imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Coupling with acridine: The nitrated imidazole is then coupled with 9-acridinamine through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the imidazole ring can undergo reduction to form amino derivatives.
Substitution: The acridine moiety can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides, are commonly used.
Major Products:
Amino derivatives: Formed from the reduction of the nitro group.
Halogenated acridines: Formed from electrophilic halogenation reactions.
Applications De Recherche Scientifique
Chemistry:
Biology:
Antimicrobial Activity: The nitroimidazole moiety is known for its antimicrobial properties, making the compound potentially useful in developing new antibiotics.
Medicine:
Anticancer Research: Acridine derivatives have been studied for their anticancer properties, and the combination with nitroimidazole may enhance these effects.
Industry:
Mécanisme D'action
The mechanism of action of 9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]- involves its interaction with biological molecules:
Comparaison Avec Des Composés Similaires
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Acriflavine: An acridine derivative used as an antiseptic.
Uniqueness:
Propriétés
Numéro CAS |
154643-74-0 |
|---|---|
Formule moléculaire |
C18H15N5O2 |
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
N-[2-(2-nitroimidazol-1-yl)ethyl]acridin-9-amine |
InChI |
InChI=1S/C18H15N5O2/c24-23(25)18-20-10-12-22(18)11-9-19-17-13-5-1-3-7-15(13)21-16-8-4-2-6-14(16)17/h1-8,10,12H,9,11H2,(H,19,21) |
Clé InChI |
FOPLVLLZUWYEIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCN4C=CN=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
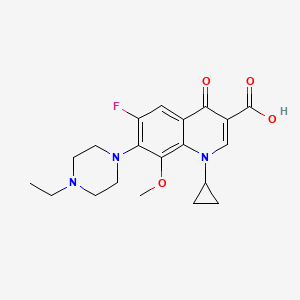
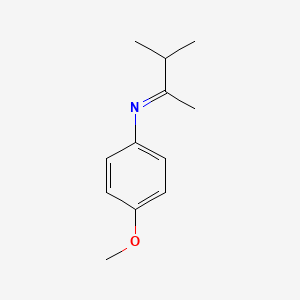
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
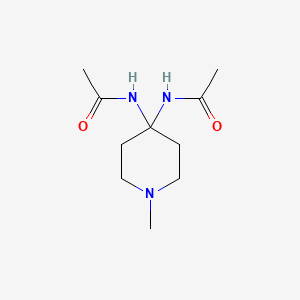
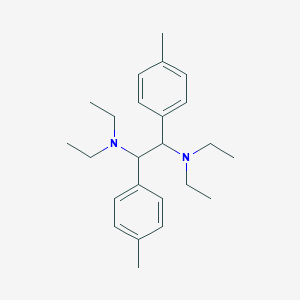
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
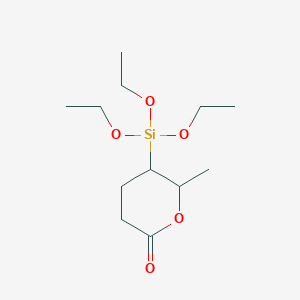
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
